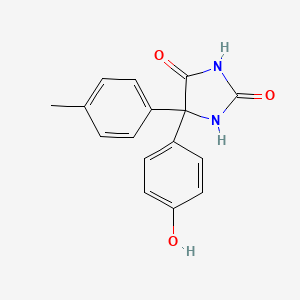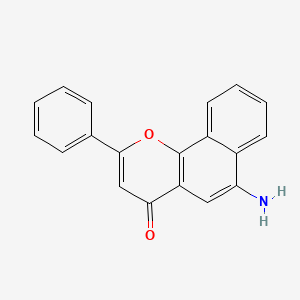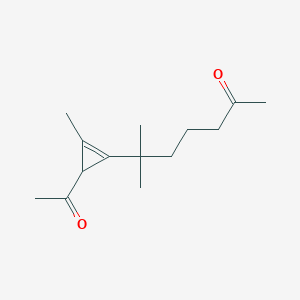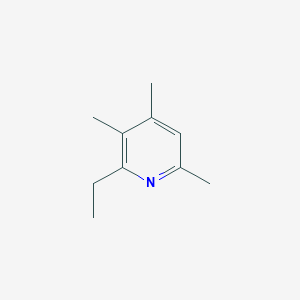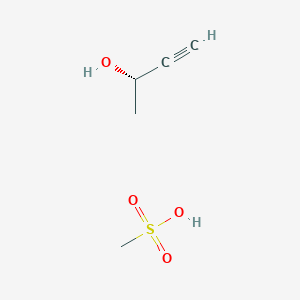![molecular formula C6H16O3SSi B14465129 Trimethoxy[2-(methylsulfanyl)ethyl]silane CAS No. 66785-19-1](/img/structure/B14465129.png)
Trimethoxy[2-(methylsulfanyl)ethyl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethoxy[2-(methylsulfanyl)ethyl]silane is an organosilicon compound with the molecular formula C6H16O3SSi. This compound is characterized by the presence of three methoxy groups attached to a silicon atom, along with a 2-(methylsulfanyl)ethyl group. It is a versatile chemical used in various industrial and research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethoxy[2-(methylsulfanyl)ethyl]silane typically involves the reaction of 2-(methylsulfanyl)ethanol with trimethoxysilane. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane groups. A common method involves the use of a catalyst such as a Lewis acid to facilitate the reaction. The reaction can be represented as follows:
2-(methylsulfanyl)ethanol+trimethoxysilane→this compound+methanol
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in a continuous flow reactor to ensure consistent quality and yield. The process involves the careful control of temperature and pressure to optimize the reaction conditions. The use of high-purity starting materials and advanced purification techniques is essential to obtain a product suitable for high-end applications.
化学反応の分析
Types of Reactions
Trimethoxy[2-(methylsulfanyl)ethyl]silane undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.
Condensation: Often facilitated by catalysts such as acids or bases.
Substitution: Requires specific reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products
Hydrolysis: Produces silanols and methanol.
Condensation: Forms siloxane polymers.
Substitution: Yields various substituted silanes depending on the reagents used.
科学的研究の応用
Trimethoxy[2-(methylsulfanyl)ethyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of siloxane polymers and other organosilicon compounds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
作用機序
The mechanism of action of Trimethoxy[2-(methylsulfanyl)ethyl]silane involves the hydrolysis of the methoxy groups to form silanol groups, which can then condense to form siloxane bonds. This process is crucial for its use in the formation of stable siloxane networks in various applications. The methylsulfanyl group can also participate in further chemical reactions, providing additional functionality to the compound.
類似化合物との比較
Similar Compounds
Trimethoxysilane: Lacks the 2-(methylsulfanyl)ethyl group, making it less versatile in certain applications.
Trimethoxy(2-phenylethyl)silane: Contains a phenylethyl group instead of a methylsulfanyl group, offering different chemical properties and applications.
Trimethoxyphenylsilane: Features a phenyl group, which imparts different reactivity and uses compared to the methylsulfanyl group.
Uniqueness
Trimethoxy[2-(methylsulfanyl)ethyl]silane is unique due to the presence of the 2-(methylsulfanyl)ethyl group, which provides additional reactivity and functionality compared to other trimethoxysilanes. This makes it particularly valuable in applications requiring specific chemical modifications and enhanced stability.
特性
CAS番号 |
66785-19-1 |
|---|---|
分子式 |
C6H16O3SSi |
分子量 |
196.34 g/mol |
IUPAC名 |
trimethoxy(2-methylsulfanylethyl)silane |
InChI |
InChI=1S/C6H16O3SSi/c1-7-11(8-2,9-3)6-5-10-4/h5-6H2,1-4H3 |
InChIキー |
XUJOXXQMSVCXGP-UHFFFAOYSA-N |
正規SMILES |
CO[Si](CCSC)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


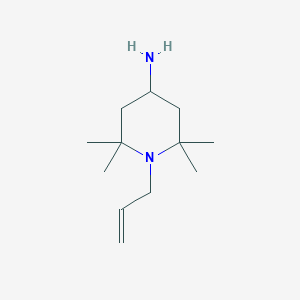

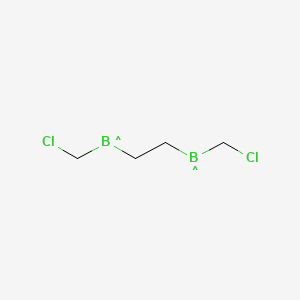
![Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(oxiran-2-ylmethyl)azanium;methyl prop-2-enoate;chloride](/img/structure/B14465053.png)
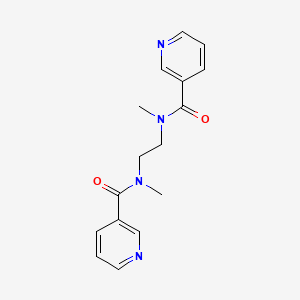
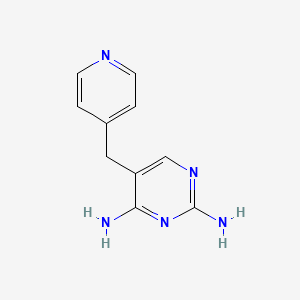
![1,4-Didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide](/img/structure/B14465070.png)
